2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester
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Overview
Description
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester is a boronic ester derivative used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method includes the reaction of 2-ethoxy-3-isobutoxypyridine with a boronic acid or boronate ester in the presence of a catalyst such as palladium. The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), solvents like THF, DMF, or toluene
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine-5-boronic acid, pinacol ester: Similar structure but lacks the isobutoxy group.
Phenylboronic acid, pinacol ester: Commonly used in Suzuki-Miyaura reactions but has a different aromatic ring structure.
Uniqueness
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isobutoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications .
Properties
IUPAC Name |
2-ethoxy-3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO4/c1-8-20-15-14(21-11-12(2)3)9-13(10-19-15)18-22-16(4,5)17(6,7)23-18/h9-10,12H,8,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYNOLIKGMSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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